2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide
Description
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidine bases are one of the main components of nucleic acids, and their derivatives have been found to exhibit various biological activities, including anticancer, antitubercular, and antiviral properties .
Properties
IUPAC Name |
2-[(4-methoxy-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c1-9-3-5-10(6-4-9)15-12(19)8-21-14-16-11(18)7-13(17-14)20-2/h3-7H,8H2,1-2H3,(H,15,19)(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEHLAMMUWGKUAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=O)N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide typically involves the alkylation of 6-methyl-2-thiouracil with ethyl chloroacetate in the presence of a base such as potassium carbonate in aqueous ethanol . The resulting ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate is then reacted with various amines to yield the corresponding acetamides . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Chemical Reactions Analysis
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide undergoes several types of chemical reactions, including:
Substitution Reactions: The compound can undergo substitution reactions with various amines, resulting in the formation of different acetamides.
Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not detailed, pyrimidine derivatives generally can undergo such reactions under appropriate conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding acids and amines.
Common reagents used in these reactions include ethyl chloroacetate, potassium carbonate, and various amines . Major products formed from these reactions include different acetamides and pyrimidine derivatives .
Scientific Research Applications
2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other pyrimidine derivatives.
Biology: The compound’s derivatives have shown potential in biological studies due to their various biological activities.
Industry: The compound can be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide involves its interaction with molecular targets such as enzymes and receptors. Pyrimidine derivatives are known to inhibit certain enzymes involved in DNA synthesis and repair, leading to their anticancer and antiviral effects . The specific molecular pathways and targets may vary depending on the derivative and its application.
Comparison with Similar Compounds
Similar compounds to 2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4-methylphenyl)acetamide include other pyrimidine derivatives such as:
6-methyl-2-thiouracil: Used as a starting material in the synthesis of various derivatives.
Ethyl 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate: An intermediate in the synthesis of the target compound.
2-hydrazinyl-6-methylpyrimidin-4(3H)-one: Formed from the reaction of the intermediate with hydrazine hydrate.
The uniqueness of this compound lies in its specific structure and the biological activities it exhibits, making it a valuable compound for research and development in various fields .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
